Cas no 1260839-02-8 (3-(2,3,6-trifluorophenyl)pyrrolidine)

3-(2,3,6-Trifluorophenyl)pyrrolidine is a fluorinated pyrrolidine derivative characterized by its unique structural motif, combining a pyrrolidine ring with a 2,3,6-trifluorophenyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile building block for drug discovery. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, which can improve bioavailability and binding affinity in target interactions. Its rigid yet modifiable structure makes it suitable for developing bioactive molecules, particularly in CNS-targeted therapies or enzyme inhibition studies. The compound’s synthetic accessibility and functional group compatibility further support its utility in structure-activity relationship (SAR) explorations.
3-(2,3,6-trifluorophenyl)pyrrolidine structure
1260839-02-8 structure
Product name:3-(2,3,6-trifluorophenyl)pyrrolidine
CAS No:1260839-02-8
MF:C10H10F3N
MW:201.188313007355
CID:5948039
PubChem ID:117289807

3-(2,3,6-trifluorophenyl)pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • Pyrrolidine, 3-(2,3,6-trifluorophenyl)-
    • 3-(2,3,6-trifluorophenyl)pyrrolidine
    • 1260839-02-8
    • EN300-1868011
    • Inchi: 1S/C10H10F3N/c11-7-1-2-8(12)10(13)9(7)6-3-4-14-5-6/h1-2,6,14H,3-5H2
    • InChI Key: GLALCDJBEAMPKL-UHFFFAOYSA-N
    • SMILES: N1CCC(C2=C(F)C=CC(F)=C2F)C1

Computed Properties

  • Exact Mass: 201.07653381g/mol
  • Monoisotopic Mass: 201.07653381g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų
  • XLogP3: 2

Experimental Properties

  • Density: 1.245±0.06 g/cm3(Predicted)
  • Boiling Point: 198.3±40.0 °C(Predicted)
  • pka: 9.49±0.10(Predicted)

3-(2,3,6-trifluorophenyl)pyrrolidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1868011-10.0g
3-(2,3,6-trifluorophenyl)pyrrolidine
1260839-02-8
10g
$4236.0 2023-06-02
Enamine
EN300-1868011-0.05g
3-(2,3,6-trifluorophenyl)pyrrolidine
1260839-02-8
0.05g
$768.0 2023-09-18
Enamine
EN300-1868011-5.0g
3-(2,3,6-trifluorophenyl)pyrrolidine
1260839-02-8
5g
$2858.0 2023-06-02
Enamine
EN300-1868011-0.5g
3-(2,3,6-trifluorophenyl)pyrrolidine
1260839-02-8
0.5g
$877.0 2023-09-18
Enamine
EN300-1868011-1g
3-(2,3,6-trifluorophenyl)pyrrolidine
1260839-02-8
1g
$914.0 2023-09-18
Enamine
EN300-1868011-10g
3-(2,3,6-trifluorophenyl)pyrrolidine
1260839-02-8
10g
$3929.0 2023-09-18
Enamine
EN300-1868011-0.25g
3-(2,3,6-trifluorophenyl)pyrrolidine
1260839-02-8
0.25g
$840.0 2023-09-18
Enamine
EN300-1868011-5g
3-(2,3,6-trifluorophenyl)pyrrolidine
1260839-02-8
5g
$2650.0 2023-09-18
Enamine
EN300-1868011-2.5g
3-(2,3,6-trifluorophenyl)pyrrolidine
1260839-02-8
2.5g
$1791.0 2023-09-18
Enamine
EN300-1868011-0.1g
3-(2,3,6-trifluorophenyl)pyrrolidine
1260839-02-8
0.1g
$804.0 2023-09-18

Additional information on 3-(2,3,6-trifluorophenyl)pyrrolidine

Research Briefing on 3-(2,3,6-trifluorophenyl)pyrrolidine (CAS: 1260839-02-8) in Chemical Biology and Pharmaceutical Applications

The compound 3-(2,3,6-trifluorophenyl)pyrrolidine (CAS: 1260839-02-8) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This fluorinated pyrrolidine derivative exhibits unique structural features that make it a valuable scaffold for drug discovery and development. The presence of multiple fluorine atoms on the phenyl ring, combined with the pyrrolidine nitrogen, creates a pharmacophore with potential for diverse biological interactions.

Recent studies have focused on the synthetic optimization of 3-(2,3,6-trifluorophenyl)pyrrolidine, with particular attention to its stereoselective preparation. Researchers at several institutions have developed novel catalytic methods for its asymmetric synthesis, achieving excellent enantioselectivity (>95% ee) through palladium-catalyzed hydrogenation of corresponding pyrroline precursors. These advances are crucial for producing enantiomerically pure material for biological evaluation.

In pharmacological investigations, this compound has shown promising activity as a modulator of central nervous system targets. Preliminary screening against a panel of neurotransmitter receptors revealed selective binding to serotonin (5-HT) and dopamine receptor subtypes. The fluorinated aromatic system appears to enhance membrane permeability while maintaining favorable metabolic stability, as demonstrated in recent ADME (Absorption, Distribution, Metabolism, and Excretion) studies using Caco-2 cell models and liver microsomes.

Structural-activity relationship (SAR) studies have identified the 2,3,6-trifluoro substitution pattern as critical for maintaining potency while minimizing off-target effects. Computational modeling suggests these fluorine atoms participate in key halogen bonding interactions with protein targets. Researchers have synthesized several analogs to explore this hypothesis, with results supporting the importance of this substitution pattern for biological activity.

The compound has also shown utility as a building block in medicinal chemistry programs. Its rigid yet functionalizable structure makes it particularly valuable for fragment-based drug discovery. Recent work has demonstrated successful incorporation of 3-(2,3,6-trifluorophenyl)pyrrolidine into larger pharmacophores targeting protein-protein interactions, with several resulting compounds showing improved binding affinity and selectivity.

From a safety perspective, preliminary toxicological evaluation indicates a favorable profile. Acute toxicity studies in rodent models showed no significant adverse effects at pharmacologically relevant doses. However, researchers note the need for more comprehensive long-term toxicity assessment, particularly regarding potential fluorine-related metabolic byproducts.

Current research directions include exploring the compound's potential in PET (positron emission tomography) tracer development, taking advantage of the fluorine atoms for 18F labeling. Several research groups are investigating radiolabeled versions of 3-(2,3,6-trifluorophenyl)pyrrolidine for neuroimaging applications, with promising early results in animal models of neurological disorders.

The pharmaceutical industry has shown growing interest in this scaffold, with several patents filed in the past two years covering its derivatives and therapeutic applications. These intellectual property developments suggest that 3-(2,3,6-trifluorophenyl)pyrrolidine may serve as the foundation for new drug candidates in the coming years, particularly in CNS disorders and oncology indications.

Future research priorities include further optimization of synthetic routes for large-scale production, comprehensive pharmacological profiling across additional target classes, and investigation of structure-property relationships to guide lead optimization efforts. The unique combination of physicochemical properties and biological activity makes this compound a compelling subject for ongoing research in chemical biology and drug discovery.

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